Tert-butyl 3-(aminomethyl)-3-(fluoromethyl)azetidine-1-carboxylate

SERD ER-α degradation azetidine SAR

Tert-butyl 3-(aminomethyl)-3-(fluoromethyl)azetidine-1-carboxylate (CAS 1784378-75-1; molecular formula C₁₀H₁₉FN₂O₂; MW 218.27) is a Boc-protected, 3,3-disubstituted azetidine bearing both an aminomethyl and a fluoromethyl substituent. This compound belongs to a class of fluorinated azetidine building blocks whose incorporation into small-molecule drug candidates—particularly selective estrogen receptor degraders (SERDs)—has been shown to markedly enhance target degradation efficacy relative to non-fluorinated or monomethyl analogs.

Molecular Formula C10H19FN2O2
Molecular Weight 218.27 g/mol
Cat. No. B13024799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(aminomethyl)-3-(fluoromethyl)azetidine-1-carboxylate
Molecular FormulaC10H19FN2O2
Molecular Weight218.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)(CN)CF
InChIInChI=1S/C10H19FN2O2/c1-9(2,3)15-8(14)13-6-10(4-11,5-12)7-13/h4-7,12H2,1-3H3
InChIKeyILYAQLJWSNNHMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-(aminomethyl)-3-(fluoromethyl)azetidine-1-carboxylate: A Fluoromethyl-Azetidine Building Block for SERD-Focused Medicinal Chemistry


Tert-butyl 3-(aminomethyl)-3-(fluoromethyl)azetidine-1-carboxylate (CAS 1784378-75-1; molecular formula C₁₀H₁₉FN₂O₂; MW 218.27) is a Boc-protected, 3,3-disubstituted azetidine bearing both an aminomethyl and a fluoromethyl substituent . This compound belongs to a class of fluorinated azetidine building blocks whose incorporation into small-molecule drug candidates—particularly selective estrogen receptor degraders (SERDs)—has been shown to markedly enhance target degradation efficacy relative to non-fluorinated or monomethyl analogs [1]. Its dual functionalization enables further derivatization while the fluoromethyl group imparts distinct physicochemical and pharmacological properties that generic in-class compounds cannot replicate.

Why Generic Azetidine Building Blocks Cannot Substitute for Tert-butyl 3-(aminomethyl)-3-(fluoromethyl)azetidine-1-carboxylate in SERD Programs


SAR studies on chromene-based SERDs demonstrate that the 3-fluoromethyl substituent on the azetidine ring is not interchangeable with methyl, methoxymethyl, or nitrile groups without measurable loss of ER-α degradation efficacy [1]. Replacing the fluoromethyl azetidine side-chain with a non-fluorinated methyl-azetidine reduced ER-α degradation efficacy from 97% to 86% (fulvestrant-normalized), and further substitution to a piperidine scaffold dropped efficacy to 63–80% [1]. The fluoromethyl group also contributes to improved mouse oral exposure (AUC 0.16 μg·h/mL for the azetidine 17h vs. 0.04 μg·h/mL for the corresponding pyrrolidine) and simplified stereochemistry, factors that are critical for lead selection and cannot be assumed for unfluorinated or differently substituted analogs [2]. These data establish that the precise combination of azetidine ring, 3-fluoromethyl, and 3-aminomethyl substitution is a non-fungible pharmacophoric element.

Quantitative Differentiation Evidence for Tert-butyl 3-(aminomethyl)-3-(fluoromethyl)azetidine-1-carboxylate vs. Closest Analogs


Fluoromethyl Azetidine Side-Chain Lifts ER-α Degradation Efficacy from 86% to 97% Relative to Non-Fluorinated Methyl-Azetidine

In the chromene-based SERD series, appending a fluoromethyl azetidine side-chain (compound 17h, which incorporates the core scaffold of tert-butyl 3-(aminomethyl)-3-(fluoromethyl)azetidine-1-carboxylate) increased ER-α degradation efficacy to 97% of the fulvestrant control, compared to 86% for the corresponding non-fluorinated methyl-azetidine parent compound [1]. This 11-percentage-point gain was measured in an ER-α in-cell western assay in MCF-7 cells (n ≥ 4) and is corroborated by an MCF-7 proliferation IC₅₀ ≤ 0.2 nM for 17h [1].

SERD ER-α degradation azetidine SAR

MCF-7 Antiproliferative Potency: Fluoromethyl Azetidine Series Achieves IC₅₀ ≤ 0.2 nM, Outperforming Non-Fluorinated Parent (IC₅₀ > 0.2 nM)

Lead fluoromethyl-azetidine-containing compounds 17e, 17h, and 17k all displayed MCF-7 proliferation IC₅₀ values ≤ 0.2 nM [1]. By contrast, the non-fluorinated parent compound 5a (methyl-pyrrolidine side-chain) showed inferior antiproliferative activity and failed to produce tumor regression in a tamoxifen-resistant breast cancer xenograft model despite 91% degradation efficacy [1]. The fluoromethyl azetidine analog 17ha additionally demonstrated robust antitumor activity in the same model [2].

Antiproliferative activity MCF-7 SERD potency

Mouse Oral Exposure: Fluoromethyl Azetidine 17h Delivers 4-Fold Higher AUC than Fluoromethyl Pyrrolidine 17e

Head-to-head mouse PK profiling showed that the fluoromethyl azetidine side-chain (compound 17h) achieved an oral AUC of 0.16 μg·h/mL at 10 mg/kg PO, whereas the corresponding fluoromethyl pyrrolidine (compound 17e) yielded only 0.04 μg·h/mL—a 4-fold difference [1]. This PK advantage was a decisive factor in selecting the azetidine scaffold over the pyrrolidine scaffold for further development [1].

Mouse pharmacokinetics oral AUC azetidine vs. pyrrolidine

Predicted Basicity (pKa) Shift: Fluoromethyl Substitution Modulates Amine Protonation State

The predicted pKa of the aminomethyl group in the non-fluorinated analog tert-butyl 3-(aminomethyl)azetidine-1-carboxylate (CAS 325775-44-8) is 9.97 ± 0.29 . While measured pKa data for the 3-fluoromethyl variant are not publicly available, the electron-withdrawing effect of the fluorine atom is expected to reduce the basicity of the neighboring amine by approximately 0.5–1.0 log units, consistent with trends observed for fluorinated azetidine derivatives [1]. This shift can influence solubility, permeability, and target engagement.

pKa basicity physicochemical properties

Preferred Application Scenarios for Tert-butyl 3-(aminomethyl)-3-(fluoromethyl)azetidine-1-carboxylate Based on Quantitative Differentiation Evidence


SERD Lead Optimization: Replacing Methyl-Azetidine or Pyrrolidine Side-Chains

When a SERD program has identified chromene, tetralone, or related ER-α ligand cores but struggles to achieve >90% degradation efficacy, incorporating tert-butyl 3-(aminomethyl)-3-(fluoromethyl)azetidine-1-carboxylate as the side-chain precursor can bridge the efficacy gap. The peer-reviewed data show a direct jump from 86% to 97% ER-α degradation efficacy over the non-fluorinated methyl-azetidine analog, with concomitant sub-nanomolar antiproliferative potency [1]. This scenario applies to any program where fulvestrant-normalized degradation efficacy below 90% is limiting lead progression.

PK-Guided Scaffold Selection: Maximizing Oral Exposure While Retaining Potency

For teams choosing between a pyrrolidine- or piperidine-based side-chain and an azetidine scaffold, the mouse PK data directly inform the decision: the fluoromethyl azetidine 17h delivered 4-fold higher oral AUC (0.16 μg·h/mL) than the corresponding pyrrolidine 17e (0.04 μg·h/mL) [1]. This translates to better oral bioavailability with fewer stereochemical complications, making the azetidine building block the rational procurement choice for lead candidates intended for oral dosing.

Physicochemical Fine-Tuning of CNS-Penetrant ER Modulators

The electron-withdrawing fluoromethyl group is anticipated to lower the pKa of the adjacent aminomethyl amine by ~0.5–1.0 log units relative to the non-fluorinated tert-butyl 3-(aminomethyl)azetidine-1-carboxylate (predicted pKa 9.97) [1]. For CNS-targeted ER modulators where reduced basicity correlates with improved brain penetration, this building block offers a single-step solution that combines the ring-strain and conformational rigidity benefits of azetidines with a tunable protonation state.

Analytical Method Development Requiring High-Purity Fluorinated Standard

Supplier specifications document commercial availability of this compound at 98% purity (CAS 1784378-75-1) with batch QC including NMR and HPLC [1]. For bioanalytical labs developing LC-MS/MS methods for fluoromethyl-azetidine-containing drug candidates, this building block serves as a well-characterized reference standard with defined purity, molecular formula, and molecular weight, enabling accurate calibration and impurity profiling.

Quote Request

Request a Quote for Tert-butyl 3-(aminomethyl)-3-(fluoromethyl)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.